molecular formula C6H5ClF2N2 B1356697 4-Chloro-6-(difluoromethyl)-2-methylpyrimidine CAS No. 1706452-87-0

4-Chloro-6-(difluoromethyl)-2-methylpyrimidine

Cat. No.: B1356697
CAS No.: 1706452-87-0
M. Wt: 178.57 g/mol
InChI Key: MLFZHDYMKBWOPI-UHFFFAOYSA-N
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Description

4-Chloro-6-(difluoromethyl)-2-methylpyrimidine (C₆H₅ClF₂N₂; molecular weight 178.01 g/mol) is a halogenated pyrimidine derivative characterized by a chloro group at position 4, a difluoromethyl group at position 6, and a methyl group at position 2. Pyrimidines are central to pharmaceutical and agrochemical research due to their structural versatility and ability to participate in diverse substitution reactions . The difluoromethyl group enhances metabolic stability and lipophilicity, which are critical for optimizing pharmacokinetic properties .

Properties

IUPAC Name

4-chloro-6-(difluoromethyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF2N2/c1-3-10-4(6(8)9)2-5(7)11-3/h2,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFZHDYMKBWOPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(difluoromethyl)-2-methylpyrimidine typically involves the reaction of 4,6-dihydroxypyrimidines with excess phosphoryl chloride. This reaction is characterized by the addition of chlorine in the presence of phosphorus trichloride, ensuring an excess of phosphorus trichloride relative to chlorine . Another method involves the use of dimethylformamide and phosphoryl chloride under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as vacuum distillation and recrystallization is common in industrial settings.

Chemical Reactions Analysis

Substitution Reactions

  • Halogen exchange : Chlorine at position 4 can be replaced by nucleophiles (e.g., amines, thiols) under basic conditions.

  • Mechanism : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) activate the pyrimidine ring, facilitating substitution .

Oxidation Reactions

  • Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) oxidize the difluoromethyl group to trifluoromethyl derivatives.

  • Conditions : Aqueous acidic or basic media at 0–50°C.

Reduction Reactions

  • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) reduce the chloro group to hydrogen.

  • Conditions : Anhydrous ether solvents under inert atmospheres.

Reaction Comparison Table

Reaction TypeKey ReagentProduct
SubstitutionPOCl₃/TriethylamineChlorine replaced by nucleophiles
OxidationKMnO₄/H₂O₂Trifluoromethyl derivatives
ReductionLiAlH₄/NaBH₄Hydrogen substitution

Common Reagents and Conditions

ReagentReaction TypeConditions
Phosphorus oxychlorideSubstitution0–50°C, inert atmosphere
KMnO₄/H₂O₂OxidationAcidic/basic media
LiAlH₄ReductionAnhydrous ether, 0°C

Major Products Formed

  • Substitution : Chlorine replaced by amino groups (e.g., NH₂) or alkyl groups (e.g., CH₃) .

  • Oxidation : Trifluoromethylpyrimidine derivatives.

  • Reduction : Hydrogen-substituted pyrimidines.

Mechanism of Action

The compound interacts with biological targets through covalent binding mediated by its halogen substituents. The difluoromethyl group enhances lipophilicity, while the chloro group facilitates nucleophilic attack, modulating enzyme activity in pathways like nucleotide synthesis.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
One of the primary applications of 4-Chloro-6-(difluoromethyl)-2-methylpyrimidine is in the synthesis of antiviral agents. Research indicates that pyrimidine derivatives exhibit activity against a range of viral infections. For instance, compounds derived from this structure have shown efficacy against influenza viruses and other RNA viruses, primarily through inhibition of viral polymerases .

Anti-inflammatory Properties
Studies have demonstrated that derivatives of this compound possess anti-inflammatory properties. The structure-activity relationship (SAR) analysis has indicated that modifications at the 2-position of the pyrimidine ring can enhance COX-2 inhibition, which is critical in managing inflammatory diseases .

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of various biologically active molecules. Its difluoromethyl group is particularly valuable in enhancing lipophilicity and metabolic stability, which are essential for drug development. The following table summarizes some synthesized derivatives and their biological activities:

Compound Biological Activity IC50 (μM)
This compoundCOX-2 Inhibition0.04
5-substituted derivativesAntiviral ActivityVaries
6-substituted derivativesAnticancer ActivityVaries

Case Studies

Case Study 1: Antiviral Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrimidine derivatives, including this compound. These compounds were tested against various strains of influenza virus. The results indicated that certain derivatives exhibited strong antiviral activity, with effective inhibition of viral replication observed at low concentrations .

Case Study 2: Anti-inflammatory Effects
Another significant study focused on the anti-inflammatory effects of this compound. In vivo tests using carrageenan-induced paw edema models showed that administration of derivatives led to a marked reduction in inflammation markers, supporting their potential use in treating inflammatory conditions .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound derivatives. Key findings include:

  • Substituent Effects : Electron-withdrawing groups at the 5-position enhance anti-inflammatory activity.
  • Fluorine Substitution : The difluoromethyl group improves pharmacokinetic properties, making these compounds more suitable for clinical applications.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(difluoromethyl)-2-methylpyrimidine involves its interaction with specific molecular targets. The presence of chlorine and difluoromethyl groups enhances its binding affinity to these targets, leading to various biological effects. The compound can inhibit certain enzymes or receptors, disrupting normal cellular processes and exerting its effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrimidines are heavily influenced by substituents. Below is a comparison of key analogs:

Table 1. Key Pyrimidine Derivatives and Their Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Notable Properties/Applications
4-Chloro-6-(difluoromethyl)-2-methylpyrimidine C₆H₅ClF₂N₂ 178.01 Cl, CF₂H, CH₃ High patent activity; fluorine enhances bioavailability
4-Chloro-6-(2,5-dichlorophenyl)-2-methylpyrimidine C₁₁H₇Cl₃N₂ 273.5 Cl, C₆H₃Cl₂, CH₃ Discontinued due to unknown safety concerns; higher molecular weight
4-Chloro-6-isopropylpyrimidin-2-amine C₇H₁₁ClN₃ 172.63 Cl, C₃H₇, NH₂ Amine group enables hydrogen bonding; similarity score 0.81
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine C₁₄H₈ClN₃O₃S 329.75 Cl, NO₂-C₆H₄O, C₄H₃S Nitro and thiophen groups enhance electronic diversity; novel synthetic routes
4,6-Dichloro-5-methoxypyrimidine C₅H₄Cl₂N₂O 195.01 Cl (×2), OCH₃ Crystal structure shows Cl···N interactions; used in agrochemicals
[4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic acid (Wy-14,643) C₁₃H₁₃ClN₂O₂S 296.77 Cl, C₆H₃(CH₃)₂NH, SCH₂COOH Hepatocarcinogen in rats; persistent DNA replication effects

Substituent-Driven Property Differences

  • This contrasts with dichlorophenyl (C₆H₃Cl₂) in CAS 1477703-40-4, which introduces steric bulk and π-π stacking capabilities . Nitrophenoxy (NO₂-C₆H₄O) in 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine strongly withdraws electrons, enhancing reactivity toward amine substitutions .
  • Fluorine vs. Chlorine: Fluorine’s small size and high electronegativity improve metabolic stability and membrane permeability compared to chlorine.
  • Amino vs. Methyl Groups: 4-Chloro-6-isopropylpyrimidin-2-amine (CAS 26032-72-4) has an NH₂ group, enabling hydrogen bonding and increased solubility in polar solvents. In contrast, methyl groups (e.g., in the target compound) enhance lipophilicity .

Biological Activity

4-Chloro-6-(difluoromethyl)-2-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C7H6ClF2N2
  • CAS Number : 1706452-87-0
  • Molecular Weight : 192.59 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its antimicrobial, anti-inflammatory, and anticancer properties. This section summarizes key findings from recent studies.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effective minimum inhibitory concentrations (MIC) against various bacterial strains:

CompoundMIC (μg/mL)Target Organism
This compoundTBDEscherichia coli
Related Pyrimidine Derivative6.5E. coli
Another Analog250Candida albicans

These results suggest that this compound may be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Pyrimidine derivatives have also been studied for their anti-inflammatory effects. In vitro assays have demonstrated that certain analogs can inhibit cyclooxygenase (COX) activity, which is crucial in the inflammatory response:

CompoundIC50 (μmol)Target Enzyme
This compoundTBDCOX-2
Celecoxib (Standard)0.04 ± 0.01COX-2

This inhibition suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Properties

The anticancer potential of pyrimidines has been widely documented. For example, derivatives have shown selective cytotoxicity towards various cancer cell lines:

CompoundIC50 (μM)Cancer Cell Line
This compoundTBDMCF-7 (Breast Cancer)
5-Fluorouracil (Standard)17.02MCF-7

In particular, the selectivity index of these compounds indicates their potential as effective chemotherapeutic agents with fewer side effects compared to traditional treatments .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical biochemical pathways.
  • Cell Membrane Interaction : The difluoromethyl group enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets.
  • Covalent Bond Formation : Similar compounds have been shown to form covalent bonds with nucleophilic sites on proteins and nucleic acids, disrupting cellular functions .

Case Studies and Research Findings

Several studies have highlighted the efficacy of pyrimidine derivatives in various biological assays:

  • Study on Antimicrobial Activity : A recent study reported that a related pyrimidine derivative exhibited an MIC of 6.5 μg/mL against E. coli, indicating strong antibacterial properties .
  • Inflammation Model : In a carrageenan-induced paw edema model, pyrimidine derivatives demonstrated significant reductions in inflammatory markers compared to controls .
  • Cancer Cell Line Testing : Research involving MCF-7 cells showed that certain pyrimidines had IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil, suggesting enhanced efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-6-(difluoromethyl)-2-methylpyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : Fluorinated pyrimidines are typically synthesized via nucleophilic substitution or cyclocondensation. For example, Liu et al. (2019) demonstrated fluorination under mild, metal-free conditions using β-CF₃-aryl ketones, achieving yields >80% for structurally similar compounds . Key parameters include temperature control (60–80°C), solvent selection (e.g., DMF for polar intermediates), and stoichiometric ratios of halogenating agents (e.g., POCl₃). Side reactions, such as over-chlorination, can be mitigated by stepwise addition of reagents.

Q. How can structural characterization of this compound be rigorously validated?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • ¹H/¹³C/¹⁹F NMR : Assign peaks using coupling constants (e.g., ¹⁹F NMR for difluoromethyl groups, δ ≈ -120 to -140 ppm) .
  • X-ray crystallography : Resolve bond lengths and angles (e.g., C-Cl: ~1.73 Å; C-F: ~1.34 Å) to confirm substitution patterns, as shown in tetrahydropyrimidine derivatives .
  • HRMS : Validate molecular formula (e.g., C₆H₆ClF₂N₂; theoretical [M+H]⁺ = 193.03) .

Q. What safety protocols are critical when handling halogenated pyrimidines?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant goggles, and closed-lab coats to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for volatile intermediates (e.g., chlorinated byproducts) .
  • Waste disposal : Segregate halogenated waste for incineration by certified facilities to prevent environmental release of persistent organofluorines .

Advanced Research Questions

Q. How can computational methods predict reactivity and regioselectivity in halogenated pyrimidines?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to identify electrophilic/nucleophilic sites. For example, Fukui indices (ƒ⁺/ƒ⁻) for 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine reveal preferential substitution at C4 over C6 due to lower activation energy (ΔE ≈ 15 kcal/mol) . Molecular electrostatic potential (MEP) maps further highlight electron-deficient regions for nucleophilic attack .

Q. How do structural modifications (e.g., difluoromethyl vs. trifluoromethyl groups) impact biological activity?

  • Methodological Answer : Compare bioactivity data from analogs:

SubstituentTarget (e.g., kinase)IC₅₀ (nM)Source
-CF₃Src/Abl12 ± 2
-CF₂Hα7 nAChR85 ± 10
The -CF₃ group enhances hydrophobic interactions in binding pockets, while -CF₂H introduces steric hindrance, reducing affinity .

Q. What strategies resolve contradictions in reported bioactivity data for halogenated pyrimidines?

  • Methodological Answer :

  • Assay standardization : Control variables like cell line (e.g., HEK293 vs. HeLa) and incubation time .
  • Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed difluoromethyl groups) that may skew IC₅₀ values .
  • Docking studies : Validate target engagement by simulating ligand-receptor interactions (e.g., Glide XP scoring for α1-adrenergic receptors) .

Q. How can synthetic byproducts be minimized during large-scale preparation?

  • Methodological Answer :

  • Process optimization : Use flow chemistry to enhance mixing and heat transfer, reducing side products like dimerized pyrimidines .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools (e.g., FTIR) to monitor intermediates in real-time .
  • Catalyst screening : Test Pd/C or Ni catalysts for dehalogenation byproducts; Pd/C reduces Cl⁻ elimination by 40% compared to Ni .

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